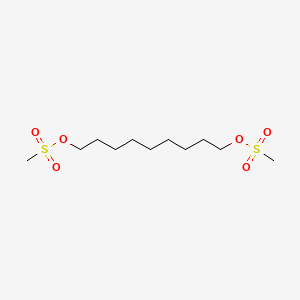
(E)-3-(2,6-dimethoxyphenyl)acrylic acid
Overview
Description
“(E)-3-(2,6-dimethoxyphenyl)acrylic acid” is a compound that contains a phenyl ring, which is a circular arrangement of carbon atoms, with two methoxy groups attached at the 2nd and 6th positions. It also contains an acrylic acid group, which consists of a carbon-carbon double bond and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with two methoxy groups attached at the 2nd and 6th positions. The acrylic acid group would be attached to the phenyl ring, likely at the 3rd position .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, while the carbon-carbon double bond in the acrylic acid group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the carbon-carbon double bond could make it reactive .Scientific Research Applications
1. Synthesis and Structural Characterization
(E)-3-(2,6-dimethoxyphenyl)acrylic acid and its isomers have been extensively studied for their synthesis and crystal structures. Chenna et al. (2008) reported the synthesis, separation, and X-ray crystal structures of E and Z isomers of a related compound, providing insights into the structural characterization of these isomers using single crystal X-ray diffraction (Chenna et al., 2008).
2. Applications in Dye-Sensitized Solar Cells
The compound and its derivatives have been explored for their potential use in dye-sensitized solar cells (DSSC). Khalaji et al. (2015) synthesized metal-free organic compounds containing methoxy groups and acrylic acid, used as photosensitizers for DSSC, demonstrating their effectiveness in solar energy conversion (Khalaji et al., 2015).
3. Polymerization and Material Properties
This compound and related compounds have been used in the study of polymerization processes and material properties. Dai and Chen (2018) examined the use of acrylic acid in ethylene-co-acrylic acid copolymers, showing its importance in developing materials with controlled microstructures and properties (Dai & Chen, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2,6-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLCJDOWRLEMC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















